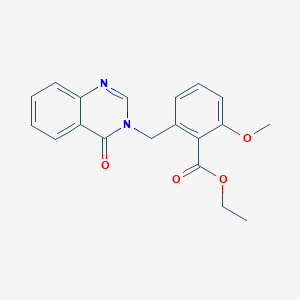

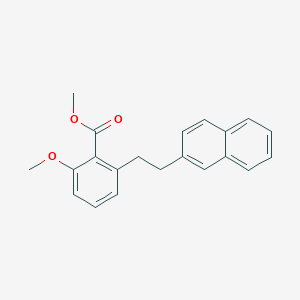

2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester (MOQEBE) is a novel compound that has been extensively studied in recent years due to its potential therapeutic applications. MOQEBE is a synthetic compound derived from the quinazoline family of compounds, which have been used in the past to treat various diseases. MOQEBE has been studied for its ability to act as an inhibitor of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics and has been linked to the development of various diseases. Additionally, MOQEBE has been studied for its potential anti-inflammatory and anti-cancer properties.

Wissenschaftliche Forschungsanwendungen

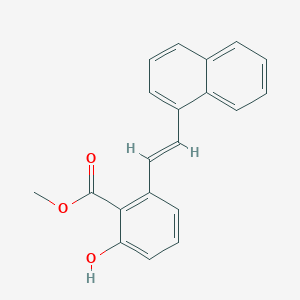

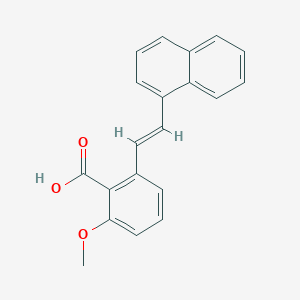

Synthesis of Heterocyclic Compounds : This chemical is used in the synthesis of various heterocyclic compounds. Kozlov, Tereshko, and Gusak (2006) demonstrated its use in preparing benzo[a]acridine and benzo[b][4,7]phenanthroline derivatives through the condensation of vanillin esters of substituted benzoic acids with 2-naphthylamine and 6-quinolylamines (Kozlov, Tereshko, & Gusak, 2006).

Antibacterial and Antifungal Activities : Mohamed et al. (2010) explored its derivatives for their potential antibacterial and antifungal activities. They synthesized a series of compounds starting from this chemical, demonstrating significant in vitro antimicrobial activity against various bacteria and fungi (Mohamed et al., 2010).

Pharmacological Evaluation : In a study conducted by Rao and Reddy (1993), derivatives of this compound were synthesized and evaluated for their H1-antihistaminic potencies. Their findings indicated higher potencies for certain derivatives, particularly those with an aryl group at position 3 and electron-releasing substituents (Rao & Reddy, 1993).

Synthesis of Spiro Compounds : The chemical has also been used in the synthesis of spiro compounds. Markosyan et al. (1996) reported its use in creating spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, which are important in the development of pharmaceutically active compounds (Markosyan et al., 1996).

Tuberculostatic Activity : Murav'eva et al. (1967) explored its derivatives for potential tuberculostatic activity. They synthesized various compounds and evaluated their effectiveness against tuberculosis, although the results indicated insignificant tuberculostatic activity (Murav'eva et al., 1967).

Eigenschaften

IUPAC Name |

ethyl 2-methoxy-6-[(4-oxoquinazolin-3-yl)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-3-25-19(23)17-13(7-6-10-16(17)24-2)11-21-12-20-15-9-5-4-8-14(15)18(21)22/h4-10,12H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGAMLMTGNWWAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)CN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339110.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339138.png)

![4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339170.png)

![2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339179.png)

![2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339208.png)

![2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339220.png)

![2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339223.png)